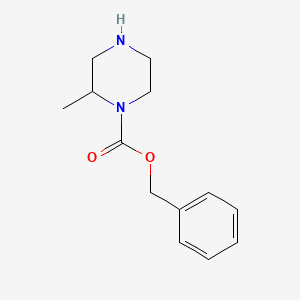

Benzyl 2-methylpiperazine-1-carboxylate

Overview

Description

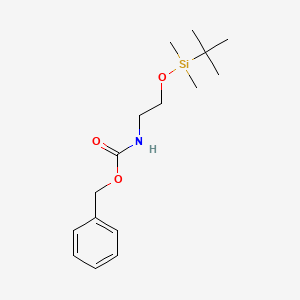

Benzyl 2-methylpiperazine-1-carboxylate is a chemical compound that belongs to the class of benzylpiperazine derivatives. These compounds have been studied for various applications, including their potential antiulcer activities and as intermediates in the synthesis of pharmaceuticals. The structure of benzylpiperazine derivatives is characterized by a piperazine ring attached to a benzyl group, which can be further modified to enhance specific properties or activities .

Synthesis Analysis

The synthesis of benzylpiperazine derivatives can be achieved through various methods. For instance, a practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a related compound, has been reported using direct reductive alkylation of 1-methylpiperazine with high yields, demonstrating the feasibility of synthesizing benzyl derivatives of heterocyclic amines efficiently . Another study describes a novel three-step synthesis of 4-substituted-(1-benzylpiperazin-2-yl)methanols starting from the methyl ester of (S)-serine, which could potentially be adapted for the synthesis of this compound .

Molecular Structure Analysis

The molecular structure of benzylpiperazine derivatives is crucial for their biological activity. For example, the structure-antiulcer activity relationship of these compounds has been analyzed using the adaptive least-squares technique, which found that certain structural features, such as the number of methylene groups between the carbonyl and piperazine, significantly influence their activity . Additionally, the crystal structure of related compounds has been studied to understand the non-covalent interactions that stabilize their structure, which is essential for their biological function and interaction with other molecules .

Chemical Reactions Analysis

Benzylpiperazine derivatives can undergo various chemical reactions, which are essential for their transformation into other compounds with potential biological activities. For instance, the reaction between 2-aminobenzimidazole and dimethyl acetylenedicarboxylate can lead to the formation of compounds that can be further modified to yield benzimidazole derivatives with a piperazine moiety . These reactions are important for the development of new pharmaceuticals and for understanding the reactivity of benzylpiperazine derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzylpiperazine derivatives, such as melting points, solubility, and stability, are important for their practical applications. For example, the corrosion inhibition activity of ethyl-1-benzyl-5-methyl-1H-1,2,3-triazoles-4-carboxylate on carbon steel was studied, and its melting point and yield were reported, which are relevant for its application as a corrosion inhibitor . These properties are also crucial for the compound's storage, handling, and formulation into final products.

Scientific Research Applications

1. Synthesis of Amides and Antileukemic Agents

The research by Koroleva et al. (2011) describes the synthesis of new carboxylic acid amides containing an N-methylpiperazine fragment. This synthesis is a critical step in the development of the antileukemic agent imatinib, demonstrating the compound's application in the field of oncology and medicinal chemistry (Koroleva, Gusak, Ignatovich, & Ermolinskaya, 2011).

2. Photocarboxylation of Benzylic C–H Bonds

Research by Meng et al. (2019) discusses a visible-light-mediated carboxylation of benzylic C–H bonds with CO2, creating 2-arylpropionic acids under metal-free conditions. This process utilizes photo-oxidized triisopropylsilanethiol as a catalyst, indicating the compound's potential in green chemistry and organic synthesis (Meng, Schirmer, Berger, Donabauer, & König, 2019).

3. Biocatalytic Production of Pharmaceutical Intermediates

The study by Gu et al. (2020) on the biocatalytic production of 5-methylpyrazine-2-carboxylic acid, a pharmaceutical intermediate, is noteworthy. The research demonstrates the use of Escherichia coli for efficient synthesis, showcasing the role of benzyl 2-methylpiperazine-1-carboxylate in biotechnological applications and pharmaceutical manufacturing (Gu, Yuan, Lv, Li, Cong, Li, Du, & Liu, 2020).

4. Development of Novel Fluorescent Sensors

Liu et al. (2014) developed fluorescent sensors based on benzimidazo[2,1-a]benz[de]isoquinoline-7-one-12-carboxylic acid for detecting Cu2+. These sensors demonstrate high sensitivity and specificity, indicating potential applications in analytical chemistry, particularly in metal ion detection (Liu, Qi, Guo, Zhao, Yang, Pei, & Zhang, 2014).

5. Nootropic Agent Synthesis

Valenta et al. (1994) explored the synthesis of 1,4-disubstituted 2-oxopyrrolidines and related compounds, demonstrating the potential of this compound in the creation of nootropic agents. This research contributes to the field of cognitive enhancement and neuropharmacology (Valenta, Urban, Taimr, & Polívka, 1994).

Safety and Hazards

properties

IUPAC Name |

benzyl 2-methylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-11-9-14-7-8-15(11)13(16)17-10-12-5-3-2-4-6-12/h2-6,11,14H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKBYAYOFCRJQQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50626355 | |

| Record name | Benzyl 2-methylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

444666-46-0 | |

| Record name | Phenylmethyl 2-methyl-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=444666-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 2-methylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[d]oxazole-5-carbaldehyde](/img/structure/B1291999.png)